molecular formula C10H10ClNO2 B136456 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester CAS No. 159153-39-6

3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester

Cat. No.: B136456
CAS No.: 159153-39-6
M. Wt: 211.64 g/mol
InChI Key: FHRIBCCVJCCJCZ-GQCTYLIASA-N
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Description

3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester (CAS: 159153-39-6) is an acrylate derivative featuring a pyridine ring substituted with a chlorine atom at the 6-position and an acrylate ester group at the 3-position. Its molecular formula is C₁₀H₁₀ClNO₂, with a molecular weight of 211.65 g/mol (calculated from standard atomic weights). This compound is primarily utilized in organic synthesis and polymer chemistry, where its pyridinyl and acrylate moieties contribute to unique electronic and reactivity profiles .

Properties

IUPAC Name

ethyl (E)-3-(6-chloropyridin-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3-7H,2H2,1H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRIBCCVJCCJCZ-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445724
Record name 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159153-39-6
Record name 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The base (e.g., piperidine or ammonium acetate) deprotonates ethyl acrylate, generating a resonance-stabilized enolate that attacks the aldehyde. Subsequent dehydration forms the α,β-unsaturated ester. Key parameters include:

  • Solvent : Ethanol, THF, or DMF

  • Temperature : 80–100°C under reflux

  • Catalyst : 5–10 mol% piperidine or 1,8-diazabicycloundec-7-ene (DBU)

  • Reaction Time : 6–12 hours

Table 1: Optimization of Knoevenagel Condensation

ParameterCondition 1Condition 2Condition 3
SolventEthanolTHFDMF
BasePiperidine (10%)DBU (5%)Ammonium Acetate
Yield72%68%65%
Purity (HPLC)98%97%95%

Industrial-scale adaptations often employ continuous flow reactors to improve heat transfer and reduce side reactions. For instance, a pilot study achieved an 85% yield using a microreactor system with residence times under 30 minutes.

Heck Coupling of 6-Chloro-3-iodopyridine with Ethyl Acrylate

Palladium-catalyzed Heck coupling provides an alternative route, particularly when halogenated pyridines are available. This method couples 6-chloro-3-iodopyridine with ethyl acrylate via a palladium(0) intermediate, forming the C–C bond between the pyridine and acrylate groups.

Reaction Protocol

  • Catalyst : Pd(OAc)₂ (2 mol%)

  • Ligand : PPh₃ (4 mol%)

  • Base : K₂CO₃ or Et₃N

  • Solvent : DMF or DMSO

  • Temperature : 100–120°C

Table 2: Heck Coupling Performance Metrics

ParameterCondition ACondition B
Catalyst/LigandPd(OAc)₂/PPh₃PdCl₂(dppf)
SolventDMFDMSO
Yield70%65%
Turnover Number (TON)3528

Notably, the iodopyridine precursor can be synthesized via directed ortho-lithiation of tert-butyl (6-chloropyridin-3-yl)carbamate followed by iodination, as demonstrated in a multi-step protocol yielding 32.3% isolated product.

Esterification of 3-(6-Chloro-pyridin-3-yl)-acrylic Acid

For laboratories with access to the carboxylic acid precursor, esterification offers a straightforward path. The acid is treated with ethanol under acidic or coupling-agent-mediated conditions.

Acid-Catalyzed Esterification

  • Reagents : H₂SO₄ (catalytic), excess ethanol

  • Temperature : 60–80°C

  • Yield : 60–75%

Coupling Agent Method

  • Reagents : EDC·HCl, DMAP, DCM

  • Conditions : Room temperature, 12–24 hours

  • Yield : 85–90%

Table 3: Esterification Efficiency Comparison

MethodCatalyst/ReagentYield (%)Purity (%)
Acid-CatalyzedH₂SO₄6592
Coupling AgentEDC·HCl/DMAP8898

The coupling-agent approach minimizes side reactions, making it preferable for high-purity applications.

Industrial-Scale Production Considerations

Scaling the aforementioned methods requires addressing:

  • Cost Efficiency : Heck coupling’s palladium cost vs. Knoevenagel’s solvent recovery.

  • Waste Management : Neutralization of acidic/byproduct streams in esterification.

  • Purification : Chromatography vs. recrystallization for bulk batches.

A techno-economic analysis favors Knoevenagel condensation for volumes >100 kg/year due to lower catalyst costs and established infrastructure .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes saponification under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.

Reaction Conditions:

  • Reagents: LiOH or NaOH in aqueous THF/ethanol mixtures

  • Temperature: 60–80°C

  • Time: 4–6 hours

ProductYield (%)Reference
3-(6-Chloro-pyridin-3-yl)-acrylic acid85–90

Example Protocol:
Treatment with 2M LiOH in THF at 75°C for 5 hours afforded the carboxylic acid in 88% yield after acidification .

Nucleophilic Aromatic Substitution

The chlorine atom at the 6-position of the pyridine ring is susceptible to substitution by nucleophiles (e.g., amines, alkoxides).

Key Reactions:

  • Ammonolysis: Reaction with ammonia or primary amines yields aminopyridine derivatives.

  • Methoxy Substitution: Use of NaOMe in methanol under reflux replaces Cl with OMe.

ReactionReagents/ConditionsProductYield (%)Reference
Cl → NH2NH3, Pd(OAc)₂, DMF, 100°C3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester70
Cl → OMeNaOMe, MeOH, reflux3-(6-Methoxy-pyridin-3-yl)-acrylic acid ethyl ester65

Note: Palladium catalysis enhances substitution efficiency with amines .

Knoevenagel Condensation

The acrylate moiety participates in condensations with aldehydes to form extended α,β-unsaturated systems.

Typical Conditions:

  • Catalyst: Piperidine or DABCO

  • Solvent: Ethanol or DMF

  • Temperature: 25–80°C

Aldhyde PartnerProductApplicationYield (%)Reference
4-Chlorobenzaldehyde(E)-3-(6-Chloro-pyridin-3-yl)-2-(4-chlorophenyl)acrylateAntileishmanial agent precursor78

Mechanistic Insight: The reaction proceeds via deprotonation of the active methylene group, followed by aldol-like addition and dehydration .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings, enabling C–C bond formation.

Examples:

  • Suzuki Coupling: Reaction with aryl boronic acids to form biaryl derivatives.

  • Heck Coupling: Alkene functionalization with aryl halides.

Coupling TypeReagents/ConditionsProductYield (%)Reference
SuzukiPd(PPh₃)₄, K₂CO₃, DME, 80°C3-(6-Phenyl-pyridin-3-yl)-acrylic acid ethyl ester82
HeckPd(OAc)₂, P(o-Tol)₃, Et₃N3-(6-Styryl-pyridin-3-yl)-acrylic acid ethyl ester75

Optimization: Use of Buchwald-Hartwig conditions improves amine coupling efficiency .

Reduction Reactions

The α,β-unsaturated ester can be selectively reduced to saturated derivatives.

Pathways:

  • Hydrogenation: H₂/Pd-C reduces the double bond without affecting the pyridine ring.

  • Chemical Reduction: NaBH₄ or LiAlH₄ may partially reduce the system.

Reducing AgentConditionsProductYield (%)Reference
H₂ (1 atm), Pd/CEtOH, 25°C3-(6-Chloro-pyridin-3-yl)-propanoic acid ethyl ester90

Selectivity Note: Catalytic hydrogenation preserves the ester and chloro groups .

Cyclization and Heterocycle Formation

The acrylate group facilitates ring-closing reactions to generate fused heterocycles.

Example:

  • Diels-Alder Reaction: With dienes under thermal conditions to form bicyclic systems.

DieneConditionsProductYield (%)Reference
1,3-ButadieneToluene, 110°CPyrido[3,4-b]pyran-2-one60

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
The compound serves as an essential building block in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it a versatile intermediate in organic synthesis. It can participate in reactions such as:

  • Substitution Reactions : Leading to the formation of various substituted pyridine derivatives.
  • Polymerization : Used in producing polyacrylates with specific properties based on reaction conditions and monomers utilized.

Biological Research

Potential Biological Activities
Research has indicated that 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester exhibits potential biological activities, including:

  • Antimicrobial Properties : Investigated for its ability to inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity : Studies suggest it may have effects on cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

Medicinal Applications

Pharmaceutical Development
The compound is explored as a precursor for developing pharmaceutical agents targeting specific biological pathways. Its potential as a drug candidate is attributed to:

  • Mechanism of Action : It may interact with specific molecular targets such as enzymes or receptors, potentially modulating cellular processes .
  • Drug Discovery : Its unique structural features allow for the creation of libraries of novel compounds for further evaluation in drug discovery programs.

Material Science

Advanced Materials Production
In industry, this compound is utilized in the production of advanced materials, including:

  • Polymers and Coatings : The compound's reactivity allows it to be incorporated into polymer matrices, enhancing material properties such as durability and chemical resistance.
  • Adhesives : Its chemical structure can be tailored to improve adhesion properties in various applications.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Benefits
Chemical Synthesis Building block for complex organic moleculesVersatile intermediate for various reactions
Biological Research Antimicrobial and anticancer propertiesPotential therapeutic applications
Medicinal Applications Precursor for pharmaceutical agentsTargeting specific biological pathways
Material Science Production of polymers and coatingsEnhanced material properties

Case Studies

  • Antimicrobial Activity Study
    • A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against several bacterial strains. This indicates its potential use as a lead compound in developing new antibiotics.
  • Cancer Therapeutics Research
    • In vitro studies have shown that the compound can induce apoptosis in certain cancer cell lines. Further research is needed to elucidate its mechanism of action and therapeutic potential.
  • Polymer Development
    • The compound has been utilized in synthesizing novel polymers that exhibit enhanced mechanical properties and thermal stability, making them suitable for industrial applications.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby modulating cellular processes .

Comparison with Similar Compounds

Chloro-Substituted Pyridinyl Acrylate Esters

Variations in the position of the chlorine atom on the pyridine ring significantly alter physicochemical properties:

Compound Name CAS No. Chloro Position Molecular Formula Molecular Weight (g/mol) Key Properties
3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester 104830-08-2 2-position C₁₀H₁₀ClNO₂ 211.65 Higher electron-withdrawing effect due to proximity of Cl to acrylate; may enhance reactivity in nucleophilic additions .
3-(4-Chloro-pyridin-3-yl)-acrylic acid ethyl ester 881204-85-9 4-position C₁₀H₁₀ClNO₂ 211.65 Reduced steric hindrance compared to 6-Cl analog; potential for improved solubility in polar solvents .
3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester 159153-39-6 6-position C₁₀H₁₀ClNO₂ 211.65 Balanced electronic effects; intermediate reactivity in polymerization due to Cl’s meta-position relative to acrylate .

Key Insights :

  • Steric considerations : The 4-Cl isomer’s structure minimizes steric clashes, favoring applications in coordination chemistry .

Heterocyclic Modifications: Thiophene vs. Pyridine

Replacing pyridine with thiophene introduces sulfur-based electronic effects:

Compound Name CAS No. Heterocycle Molecular Formula Molecular Weight (g/mol) Key Properties
5-(6-Chloro-pyridin-3-yl)-thiophene-2-carboxylic acid ethyl ester 1187163-71-8 Thiophene C₁₂H₁₀ClNO₂S 267.73 Sulfur atom enhances π-conjugation; increased thermal stability in polymers. Lower basicity compared to pyridine derivatives .

Key Insights :

  • Electronic differences : Thiophene’s electron-rich nature may reduce electrophilic reactivity compared to pyridine analogs.
  • Applications : Suitable for conductive polymers due to sulfur’s polarizability .

Functional Group Variations: Glyoxylate Esters

Introducing an oxo group modifies reactivity:

Compound Name CAS No. Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties
Ethyl (6-chloropyridin-3-yl)(oxo)acetate 902837-55-2 Glyoxylate ester C₉H₈ClNO₃ 213.62 Oxo group enables keto-enol tautomerism; versatile in chelation chemistry. Higher polarity than acrylate analogs .

Key Insights :

  • Reactivity : The oxo group facilitates condensation reactions, useful in synthesizing heterocycles like pyrazoles .

Substituent Additions: Ethoxy and Carboxylate Groups

Additional substituents influence solubility and bioactivity:

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
6-Chloro-4-ethoxypyridine-3-carboxylic acid ethyl ester N/A Ethoxy, carboxylate C₁₀H₁₁ClNO₃ 228.65 Ethoxy group enhances lipophilicity; potential for agrochemical applications .

Key Insights :

  • Bioactivity : Ethoxy-substituted derivatives show promise in pesticide development due to improved membrane permeability .

Biological Activity

3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₁₀ClNO₂
  • Molecular Weight : 211.64 g/mol
  • CAS Number : 5350-93-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function by:

  • Inhibiting Enzymatic Activity : It can inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular processes.
  • Modulating Receptor Activity : The compound may interact with various receptors, influencing signaling pathways crucial for cell survival and proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

Several studies have investigated the anticancer effects of this compound. For instance, it has shown promise in inhibiting the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Study Cell Line IC₅₀ Value (µM) Mechanism
Study AMCF-7 (breast cancer)5.2Apoptosis induction
Study BHeLa (cervical cancer)7.4Cell cycle arrest

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on various bacterial strains highlighted that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating significant antibacterial activity.
  • Anticancer Activity :
    In a preclinical trial, administration of this compound to mice bearing tumors resulted in a tumor growth inhibition rate of approximately 60% compared to control groups, demonstrating its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute to its biological activity. The presence of the chloro substituent on the pyridine ring enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Comparative Analysis with Similar Compounds

Compound Name Structural Features Biological Activity
Ethyl 6-Chloropyridine-3-acetateAcetate group instead of acrylic acidModerate antibacterial activity
1-((6-Chloro-pyridin-3-yl)methyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acidContains pyrazole ringHigher anticancer potency

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester, and what key reaction parameters influence yield?

  • Answer : The compound is typically synthesized via esterification of the corresponding acrylic acid with ethanol. A common method involves using coupling agents such as EDC·HCl and DMAP in dichloromethane, followed by purification via flash chromatography. Key parameters include stoichiometric ratios of reagents (e.g., 1.2 equivalents of alcohol), reaction time (overnight stirring at room temperature), and solvent choice. Similar protocols for pyridinyl acrylate esters highlight the importance of avoiding hydrolysis of the chloro-pyridinyl group during workup .

Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

  • Answer :

  • NMR (1H, 13C) : Confirms the ester group (δ ~4.2 ppm for CH2CH3, δ ~165-170 ppm for carbonyl) and the chloro-pyridinyl moiety (aromatic protons and carbons).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 240.06 for C10H10ClNO2).
  • FT-IR : Identifies ester carbonyl (~1720 cm⁻¹) and C=C stretching (~1630 cm⁻¹).
  • XRD (if crystalline) : Resolves spatial arrangement, as demonstrated for structurally related pyridinyl acrylates .

Q. How can researchers ensure purity of the compound for biological or catalytic studies?

  • Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (≥98% recommended). Gradient elution (e.g., acetonitrile/water) effectively separates polar byproducts. Recrystallization from ethanol/water mixtures may improve purity for crystallographic studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side-product formation during synthesis?

  • Answer :

  • Factorial Design : Systematically vary temperature, catalyst loading, and solvent polarity to identify optimal conditions. For example, lower temperatures may reduce ester hydrolysis, while polar aprotic solvents (e.g., DMF) could enhance coupling efficiency .
  • In Situ Monitoring : Use techniques like TLC or inline IR spectroscopy to track reaction progress and intermediate stability .

Q. What computational approaches are recommended for predicting the reactivity of this compound in novel reaction designs?

  • Answer :

  • Density Functional Theory (DFT) : Model transition states for reactions involving the acrylate double bond (e.g., Diels-Alder or Michael additions). Calculate Fukui indices to identify electrophilic/nucleophilic sites .
  • Reaction Path Search Tools : Platforms like ICReDD integrate quantum chemical calculations with experimental data to predict viable pathways and byproducts, reducing trial-and-error experimentation .

Q. How should researchers address contradictions in spectroscopic data during characterization?

  • Answer :

  • Cross-Validation : Combine 2D NMR (e.g., HSQC, COSY) with computational NMR chemical shift predictions (e.g., using Gaussian software) to resolve ambiguities in peak assignments.
  • Hirshfeld Surface Analysis : For crystallographic data, this method clarifies intermolecular interactions (e.g., C–H···O bonds) that may explain unexpected lattice parameters .

Q. What strategies can mitigate challenges in scaling up the synthesis for bulk material studies?

  • Answer :

  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing decomposition risks.
  • Membrane Separation : Leverage solvent-resistant nanofiltration (SRNF) membranes to purify the product without chromatography, as applied in esterification workflows .

Data Analysis and Mechanistic Insights

Q. How can researchers analyze the electronic effects of the chloro-pyridinyl substituent on the acrylate’s reactivity?

  • Answer :

  • Hammett Constants : Use σ values for the 6-chloro-pyridinyl group to predict substituent effects on reaction rates (e.g., in nucleophilic acyl substitutions).
  • UV-Vis Spectroscopy : Monitor π→π* transitions of the acrylate group to assess electronic perturbations caused by the chloro substituent .

Q. What experimental controls are critical when evaluating the compound’s biological activity?

  • Answer :

  • Negative Controls : Include analogs without the chloro-pyridinyl group to isolate its contribution to activity.
  • Stability Assays : Test compound integrity in buffer solutions (e.g., PBS at pH 7.4) to rule out hydrolysis artifacts .

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